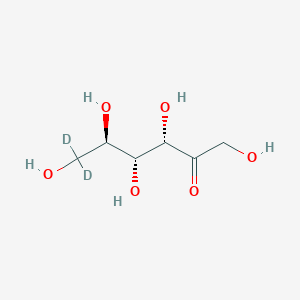

D-Fructose-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(3S,4R,5R)-6,6-dideuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2 |

InChI Key |

BJHIKXHVCXFQLS-NDOHPCALSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of D-Fructose-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Fructose-d2, a deuterated analog of D-fructose. The incorporation of deuterium into fructose molecules is a valuable tool in metabolic research, drug development, and mechanistic studies, enabling researchers to trace the metabolic fate of fructose and understand its role in various biological pathways. This document details two primary synthetic routes, purification protocols, and analytical methods for the characterization of this compound.

Synthesis of this compound

Two principal methods for the synthesis of this compound are presented: the reduction of D-glucosone with a deuterated reducing agent and the direct ruthenium-catalyzed C-H deuteration of D-fructose.

Synthesis via Reduction of D-Glucosone

This method involves the enzymatic oxidation of D-glucose to D-glucosone, followed by the stereoselective reduction of the aldehyde group of D-glucosone to a deuterated primary alcohol, yielding this compound. The use of a deuterated reducing agent, such as sodium borodeuteride, is crucial for the introduction of the deuterium label.

Experimental Protocol:

Step 1: Enzymatic Oxidation of D-Glucose to D-Glucosone

-

Prepare an aqueous solution of D-glucose.

-

Introduce a suitable enzyme, such as pyranose-2-oxidase or glucose-2-oxidase, to the glucose solution.

-

Allow the enzymatic conversion to proceed until substantial conversion of glucose to D-glucosone is achieved. This can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The resulting D-glucosone solution can be used directly in the next step without prior isolation.

Step 2: Reduction of D-Glucosone to this compound

-

To the aqueous solution of D-glucosone, add a stoichiometric amount of a deuterated reducing agent, such as sodium borodeuteride (NaBD4).

-

The reaction can be conducted at ambient temperature and pressure.

-

The progress of the reduction can be monitored by TLC or HPLC to confirm the formation of fructose.

-

Upon completion, the reaction mixture will contain this compound, along with borate salts and potentially unreacted starting materials.

Logical Workflow for this compound Synthesis via D-Glucosone Reduction

Caption: Workflow for the synthesis of this compound from D-glucose via a D-glucosone intermediate.

Ruthenium-Catalyzed C-H Deuteration

This method allows for the direct exchange of hydrogen atoms with deuterium on the fructose molecule using a ruthenium catalyst in the presence of a deuterium source, typically deuterium oxide (D2O). This approach can offer high selectivity for specific C-H bonds depending on the catalyst and reaction conditions.

Experimental Protocol:

-

Dissolve D-fructose in deuterium oxide (D2O).

-

Add a catalytic amount of a suitable ruthenium catalyst (e.g., a ruthenium pincer complex).

-

The reaction may require elevated temperatures to proceed efficiently.

-

The reaction progress and the extent of deuteration can be monitored by NMR spectroscopy and mass spectrometry.

-

Upon completion, the catalyst can be removed by filtration or chromatography.

Experimental Workflow for Ruthenium-Catalyzed Deuteration

Caption: General workflow for the direct deuteration of D-fructose using a ruthenium catalyst.

Purification of this compound

The crude this compound obtained from either synthetic route will require purification to remove unreacted starting materials, catalysts, and byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.

Experimental Protocol: Preparative HPLC

-

Column Selection: A column suitable for carbohydrate separation, such as an amino-propyl or a specific carbohydrate analysis column, should be used.

-

Mobile Phase: A typical mobile phase for preparative HPLC of sugars is a mixture of acetonitrile and water. The gradient can be optimized to achieve the best separation of this compound from impurities.

-

Detection: Since fructose does not have a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended for monitoring the elution of the product.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Solvent Removal: The collected fractions are then subjected to solvent evaporation under reduced pressure to yield the purified this compound.

Purification and Analysis Workflow

Caption: Workflow for the purification and quality control analysis of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound. Note that specific yields and purity levels will be dependent on the exact reaction conditions and purification efficiency.

Table 1: Synthesis and Purification Data

| Parameter | Synthesis via D-Glucosone Reduction | Ruthenium-Catalyzed Deuteration |

| Starting Material | D-Glucose | D-Fructose |

| Deuterium Source | Sodium borodeuteride (NaBD4) | Deuterium oxide (D2O) |

| Typical Yield | High (potentially >90%) | Variable (dependent on catalyst) |

| Purification Method | Preparative HPLC | Preparative HPLC |

| Final Purity | >98% | >98% |

Table 2: Analytical Characterization Data

| Analytical Technique | Expected Results for this compound |

| 1H NMR | Disappearance or reduction of signals corresponding to the deuterated positions. |

| 13C NMR | Potential splitting of carbon signals adjacent to deuterium due to C-D coupling. |

| Mass Spectrometry (MS) | Increase in the molecular weight corresponding to the number of incorporated deuterium atoms. |

| Isotopic Purity | Determined by mass spectrometry, typically >97 atom % D. |

Signaling Pathway Involving Fructose Metabolism

The use of this compound is particularly relevant for tracing the metabolic fate of fructose. The following diagram illustrates a simplified overview of the initial steps of fructose metabolism in the liver.

Fructose Metabolism Pathway

Caption: Simplified pathway of this compound metabolism in hepatocytes.

This technical guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for more detailed and specific experimental conditions tailored to their research needs.

Unveiling the Isotopic Fingerprint: A Technical Guide to the Physicochemical Properties of Deuterated Fructose

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research and pharmaceutical development, the subtle substitution of hydrogen with its heavier isotope, deuterium, can unlock profound insights. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated fructose, offering a valuable resource for scientists leveraging these powerful isotopic tools. By altering reaction kinetics and metabolic pathways, deuterated fructose serves as an invaluable tracer and a strategic modification in drug design. This document delves into its synthesis, analytical characterization, and metabolic fate, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Physicochemical Properties

The introduction of deuterium into the fructose molecule can subtly alter its physical and chemical characteristics. While extensive data for every possible deuterated isotopologue is not exhaustively available in the literature, this section compiles known values for key deuterated fructose species alongside the properties of non-deuterated D-fructose for comparative analysis.

Table 1: General Physicochemical Properties of D-Fructose and Deuterated Analogs

| Property | D-Fructose | D-Fructose-6,6-d2 | D-Fructose-1,1,3,4,5,6,6-d7 | D-Fructose-d4 |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₀D₂O₆ | C₆H₅D₇O₆ | C₆H₈D₄O₆ |

| Molecular Weight ( g/mol ) | 180.16[1][2] | 182.17[3] | 187.20 | 184.19 |

| Melting Point (°C) | 103-105 (dec.)[4] | 119-122 (dec.) | 119-122 (dec.) | Not available |

| pKa (at 18°C) | 12.06[1][4] | Not available | Not available | Not available |

| Optical Rotation [α]D²⁰ | -132° to -92° (c=2, H₂O)[4] | -93.5° (c=2, H₂O with trace NH₄OH) | Not available | Not available |

| Solubility | Freely soluble in water; 1 g in 15 mL alcohol; 1 g in 14 mL methanol[4][5] | Not available | Not available | Water: 100 mg/mL (requires sonication and warming)[6] |

| Isotopic Purity | Not applicable | ≥98 atom % D | 97 atom % D | Not available |

| Chemical Purity | ≥99% | ≥99% (CP) | 99% (CP) | Not available |

Table 2: Spectroscopic Data of D-Fructose in Deuterated Solvent (D₂O)

This table summarizes the ¹H and ¹³C NMR chemical shifts for the major tautomers of D-fructose dissolved in deuterium oxide (D₂O). The presence of multiple tautomeric forms in solution leads to complex spectra.

| Tautomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-pyranose | H-1: 3.71, H-1': 3.56, H-3: 3.80, H-4: 3.90, H-5: 4.00, H-6: 4.03, H-6': 3.71[7] | C-1: 64.9, C-2: 98.8, C-3: 68.4, C-4: 70.3, C-5: 70.0, C-6: 63.2 |

| β-furanose | H-1: 4.10, H-1': 3.65, H-3: 4.22, H-4: 4.09, H-5: 3.83, H-6: 3.75, H-6': 3.65[7] | C-1: 63.8, C-2: 105.1, C-3: 76.8, C-4: 75.9, C-5: 82.3, C-6: 62.1 |

| α-furanose | H-1: 3.98, H-1': 3.70, H-3: 4.16, H-4: 4.15, H-5: 3.98, H-6: 3.70, H-6': 3.61[7] | C-1: 64.3, C-2: 102.1, C-3: 81.3, C-4: 77.5, C-5: 80.9, C-6: 63.8 |

| α-pyranose | H-1: 3.69, H-1': 3.69, H-3: 4.06, H-4: 3.93, H-5: 3.86, H-6: 3.79, H-6': 3.79[7] | C-1: 64.1, C-2: 98.9, C-3: 69.1, C-4: 70.6, C-5: 68.0, C-6: 63.5 |

| keto (open-chain) | H-1a: 4.14, H-1b: 4.08, H-3: 4.28[7] | Not readily observed due to low concentration. |

Note: Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions such as concentration and temperature.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of deuterated compounds. The following sections outline generalized protocols based on established methodologies.

Synthesis of Deuterated Fructose

The synthesis of specifically deuterated fructose often involves enzymatic or chemical methods starting from labeled precursors or utilizing deuterium exchange reactions.

Protocol 1: General Procedure for Base-Catalyzed Deuterium Exchange

This method can be used to introduce deuterium at exchangeable positions.

-

Dissolution: Dissolve D-fructose in deuterium oxide (D₂O).

-

Basification: Add a catalytic amount of a base, such as pyridine or a basic ion-exchange resin, to facilitate the exchange of protons for deuterons at the hydroxyl and adjacent carbon positions.

-

Incubation: Stir the solution at a controlled temperature (e.g., room temperature to 50°C) for a specified period (hours to days) to allow for isotopic exchange. The duration and temperature will influence the extent of deuteration.

-

Neutralization and Purification: Neutralize the solution with an appropriate acid (if a soluble base was used) and remove the solvent under reduced pressure. The resulting deuterated fructose can be purified by recrystallization or chromatography.

Protocol 2: Enzymatic Synthesis of Specifically Labeled Fructose

Enzymes can be used for stereospecific deuteration. For example, aldolase can be used to synthesize fructose-6-phosphate from labeled precursors.

-

Reaction Mixture Preparation: Prepare a buffered solution containing the necessary substrates, such as dihydroxyacetone phosphate (DHAP) and a deuterated glyceraldehyde derivative, and the enzyme (e.g., fructose-6-phosphate aldolase).

-

Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.

-

Reaction Termination: Stop the reaction by methods such as heat inactivation of the enzyme or addition of a quenching agent.

-

Purification: Purify the deuterated fructose phosphate product using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC). The phosphate group can be removed enzymatically with a phosphatase if the free deuterated fructose is desired.

Analytical Characterization

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming the position and extent of deuteration.

-

Sample Preparation: Dissolve a precisely weighed amount of the deuterated fructose in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. Add an internal standard for chemical shift referencing if required.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For deuterated compounds, ²H NMR can also be performed. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are valuable for unambiguous assignment of signals.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the degree of deuteration at specific positions by comparing the integrals to those of non-deuterated protons. Analyze the chemical shifts and coupling constants to confirm the structure of the isotopologue.

Protocol 4: Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the isotopic enrichment.

-

Sample Preparation: Prepare a dilute solution of the deuterated fructose in a suitable solvent.

-

Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: Acquire the mass spectrum. The molecular ion peak will be shifted by the number of deuterium atoms incorporated.

-

Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern. The fragmentation of deuterated fructose can provide information about the location of the deuterium labels within the molecule.

Signaling Pathways and Experimental Workflows

Deuterated fructose is instrumental in tracing metabolic pathways and understanding the flux through various biochemical reactions.

Fructose Metabolism Overview

The following diagram illustrates the primary metabolic pathways of fructose in the liver. Deuterated fructose can be used to trace the flow of carbon atoms through these pathways.

Caption: Major metabolic pathways of fructose in the liver.

Experimental Workflow for Isotopic Tracer Studies

This diagram outlines a typical workflow for conducting a metabolic study using deuterated fructose.

Caption: Workflow for metabolic studies using deuterated fructose.

Conclusion

Deuterated fructose is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its unique physicochemical properties, arising from the carbon-deuterium bond's greater stability, allow for the precise tracing of metabolic fates and the strategic modulation of pharmacokinetic profiles. This guide provides a foundational understanding of these properties, along with practical experimental frameworks. As research continues to unravel the complexities of metabolism and disease, the application of deuterated fructose and other isotopically labeled compounds will undoubtedly play a pivotal role in advancing scientific discovery and therapeutic innovation.

References

- 1. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 57-48-7 CAS MSDS (D(-)-Fructose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. D-Fructose (6,6-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1389-PK [isotope.com]

- 4. Fructose [drugfuture.com]

- 5. D- (-)-果糖 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of D-Fructose-d2: An In-depth Technical Guide to Isotopic Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

The increasing use of deuterated compounds as internal standards in quantitative analysis and as tracers in metabolic research has underscored the critical need for accurate and robust methods to determine their isotopic purity. This guide provides a comprehensive technical overview of the core methodologies for the isotopic purity analysis of D-Fructose-d2, a key molecule in metabolic studies. Detailed experimental protocols, data presentation, and visual workflows are provided to equip researchers with the necessary tools for precise and reliable analysis.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled form of D-Fructose where two hydrogen atoms have been replaced by deuterium. This isotopic substitution allows for its use as a tracer in metabolic flux analysis and as an internal standard in mass spectrometry-based quantification. The isotopic purity, a measure of the percentage of the deuterated isotope relative to its unlabeled counterpart, is a critical parameter that directly impacts the accuracy of experimental results.

Core Analytical Techniques for Isotopic Purity Determination

The primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining both the chemical purity and isotopic enrichment of a sample.[1][2]

Key Principles:

-

Deuterium NMR (²H-NMR): Directly detects the deuterium nuclei, providing information about the location and extent of deuteration.[3] The integration of the deuterium signal relative to a known internal standard allows for quantification.

-

Proton NMR (¹H-NMR): The absence or reduction of signals at specific positions in the ¹H spectrum, compared to the spectrum of unlabeled D-Fructose, indicates deuterium incorporation.

-

Carbon-13 NMR (¹³C-NMR): Can also be used to assess deuteration, as the coupling between carbon and deuterium (C-D) differs from the coupling between carbon and hydrogen (C-H).

Challenges in NMR Analysis of Fructose: Fructose in solution exists as a complex mixture of tautomers (α- and β-pyranose, α- and β-furanose, and the open-chain keto form), which can lead to overlapping signals in the NMR spectrum, complicating analysis.[4] Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can help to resolve these complex spectra.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the direct measurement of the mass difference between deuterated and non-deuterated molecules.

Common MS Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the polar fructose molecule to make it volatile. This method offers excellent chromatographic separation and sensitive detection.[5][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Directly analyzes the sample in the liquid phase, often with minimal sample preparation. High-resolution mass spectrometry (HR-MS) is particularly useful for resolving isotopic peaks.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of this compound.

Table 1: Typical Specifications of Commercially Available this compound

| Parameter | Specification | Source |

| Isotopic Purity | ≥ 98 atom % D | [9][10] |

| Chemical Purity | ≥ 98% | [9][11][12] |

| Molecular Weight | 182.17 g/mol (for D-Fructose-6,6-d2) | [9][10] |

Table 2: Common Analytical Techniques and Their Performance

| Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |

| qNMR | Dependent on instrument and concentration | Non-destructive, provides structural information | Lower sensitivity compared to MS, complex spectra |

| GC-MS | LOD: ~0.07-0.27 mg/L (for underivatized sugars) | High sensitivity and resolution | Requires derivatization, potential for sample degradation |

| HPLC-MS | LOD: ~0.07-0.27 mg/L (for underivatized sugars) | High sensitivity and specificity, no derivatization needed | Matrix effects can suppress ionization |

Experimental Protocols

Sample Preparation for Isotopic Analysis

Proper sample preparation is crucial for accurate results. For biological samples, this may involve extraction and purification steps to remove interfering substances.

General Protocol for Sample Preparation:

-

Extraction: For biological tissues, extraction with a suitable solvent (e.g., methanol/water mixture) is necessary to isolate the fructose.

-

Deproteinization: For plasma or serum samples, precipitation of proteins using agents like acetonitrile or zinc sulfate is required.

-

Purification: Solid-phase extraction (SPE) can be used to remove salts and other interfering compounds.

-

Drying: Samples are typically dried under a stream of nitrogen or by lyophilization before derivatization (for GC-MS) or reconstitution in a suitable solvent (for LC-MS and NMR).

Quantitative NMR (qNMR) Protocol for Isotopic Purity

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., maleic acid).

-

-

NMR Data Acquisition:

-

Acquire a ¹H-NMR spectrum.

-

Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Integrate the signals corresponding to the analyte (residual protons in this compound) and the internal standard.

-

Calculate the concentration of the analyte based on the integral ratio and the known concentration of the internal standard.

-

The isotopic purity can be determined by comparing the integral of a specific proton signal in the deuterated sample to the corresponding signal in a non-deuterated fructose standard of known concentration.

-

GC-MS Protocol for Isotopic Enrichment

-

Derivatization:

-

To a dried sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of hydroxylamine hydrochloride in pyridine followed by acetic anhydride to form the oxime-acetate derivative.

-

Heat the reaction mixture to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for the molecular ions and characteristic fragments of both the deuterated and non-deuterated fructose derivatives.

-

-

Data Analysis:

-

Determine the peak areas for the ions corresponding to the deuterated (M+2) and non-deuterated (M) fructose.

-

Calculate the isotopic enrichment by taking the ratio of the peak area of the deuterated species to the sum of the peak areas of both the deuterated and non-deuterated species.

-

HPLC-MS Protocol for Isotopic Purity

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent, typically the mobile phase used for the HPLC separation.

-

-

HPLC Separation:

-

Use a column suitable for carbohydrate analysis, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column.

-

Employ an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water.

-

-

MS Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Acquire data in full scan mode to observe the molecular ions of both the deuterated and non-deuterated fructose.

-

-

Data Analysis:

-

Extract the ion chromatograms for the m/z values corresponding to the deuterated ([M-H+2]⁻) and non-deuterated ([M-H]⁻) fructose.

-

Calculate the isotopic purity from the ratio of the integrated peak areas.

-

Visualization of Workflows and Pathways

General Workflow for Isotopic Purity Analysis

Caption: General Workflow for this compound Isotopic Purity Analysis

Metabolic Pathway of Fructose

This compound is often used to trace the metabolic fate of fructose. The following diagram illustrates the primary hepatic metabolism of fructose.

Caption: Simplified Hepatic Fructose Metabolism

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. This guide has outlined the primary analytical techniques, provided quantitative data, and detailed experimental protocols for NMR and MS-based analyses. By understanding the principles and practical considerations of these methods, researchers can ensure the quality of their deuterated standards and the reliability of their experimental outcomes. The provided workflows and pathway diagrams offer a visual summary to aid in the conceptualization and execution of these analytical procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Fructose (6,6-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1389-PK [isotope.com]

- 4. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [ouci.dntb.gov.ua]

- 10. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]

A Technical Guide to D-Fructose-d2 for Researchers and Drug Development Professionals

An in-depth exploration of the commercial landscape, key technical data, and applications of deuterated D-Fructose in metabolic research.

This technical guide provides a comprehensive overview of D-Fructose-d2, a stable isotope-labeled sugar crucial for researchers, scientists, and drug development professionals. This document details its commercial availability, key quantitative specifications, and its application in metabolic studies, offering insights into experimental design and data interpretation.

Commercial Suppliers and Quantitative Data

This compound, specifically D-Fructose-6,6-d2, is available from several reputable commercial suppliers specializing in stable isotopes. The quantitative data for these products are critical for experimental design and interpretation. Below is a summary of offerings from key suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Molecular Weight |

| Sigma-Aldrich | D-Fructose-6,6-d2 | 285979-75-1 | ≥98 atom % D | ≥99% (CP) | 182.17 |

| Cambridge Isotope Laboratories, Inc. | D-Fructose (6,6-D₂, 98%) | 285979-75-1 | 98% | Not Specified | 182.17 |

| MedChemExpress (MCE) | This compound | Not Specified | Not Specified | Not Specified | 182.17 |

| Biotrend | D-Fructose-6-d2 | 285979-75-1 | Not Specified | Highly Purified | 182.17 |

| Alfa Chemistry | D-Fructose-6,6-d2 | 285979-75-1 | Not Specified | Not Specified | 182.17 |

Experimental Protocols: Metabolic Tracing with this compound

Stable isotopes of fructose are invaluable tools for tracing its metabolic fate in vivo. Deuterium-labeled fructose, in particular, is increasingly used in metabolic flux analysis and imaging studies due to its non-radioactive nature and the relative ease of detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vivo Deuterium Metabolic Imaging (DMI)

A key application of this compound is in deuterium metabolic imaging (DMI), a non-invasive technique to measure the uptake and metabolism of substrates in real-time.[1][2]

Objective: To measure and compare the hepatic uptake and metabolism of glucose versus fructose.

Methodology:

-

Animal Model: C57BL/6J mice are typically used.

-

Isotope Administration: A solution of [6,6’-2H2]fructose in saline is administered via intravenous (IV) bolus injection or slow infusion.

-

Imaging: Dynamic 2H magnetic resonance spectroscopy (MRS) is performed to acquire spectra from the liver.

-

Data Analysis: The time course of the deuterated fructose/glucose signal and the production of deuterated water (HDO) are monitored to determine the rates of uptake and metabolism.[1][2]

Metabolic Flux Analysis using Mass Spectrometry

Objective: To quantify the contribution of fructose to various metabolic pathways, such as glycolysis, gluconeogenesis, and the pentose phosphate pathway.

Methodology:

-

Cell Culture or Animal Model: The experimental system is exposed to a medium or diet containing this compound.

-

Metabolite Extraction: After a defined period, metabolites are extracted from cells, tissues, or biofluids.

-

Derivatization: Metabolites are often derivatized to improve their volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis.

-

MS Analysis: The isotopic enrichment of downstream metabolites is measured by MS. The mass isotopomer distribution reveals the pathways through which the deuterium label has been incorporated.

Signaling and Metabolic Pathways

The metabolism of fructose primarily occurs in the liver. Understanding the metabolic fate of the deuterium label from this compound is key to interpreting experimental results. The following diagrams illustrate the initial steps of fructose metabolism and a conceptual workflow for a this compound tracing experiment.

Caption: Initial steps of this compound metabolism in the liver.

Caption: A typical experimental workflow for a this compound tracing study.

References

Navigating the Isotopic Landscape: A Technical Guide to D-Fructose-d2 Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for D-Fructose-d2, a deuterated form of the natural monosaccharide D-Fructose. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize or plan to utilize this stable isotope-labeled compound in their work. By summarizing key safety data, outlining experimental protocols, and visualizing relevant biological pathways, this guide aims to ensure the safe and effective application of this compound in a laboratory setting.

Section 1: Safety and Handling

Hazard Identification and Classification

Based on the available data for D-Fructose, this compound is not classified as a hazardous substance.[7][8][9] It is a white, crystalline solid that is odorless.[10]

Potential Health Effects:

-

Eye Contact: May cause mild eye irritation.[10]

-

Skin Contact: Low hazard for usual industrial handling.[10]

-

Ingestion: Low hazard for usual industrial handling.[10]

-

Inhalation: Dust may be irritating to the respiratory tract.[10]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of D-Fructose. These values are expected to be very similar for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀D₂O₆ (for this compound) | N/A |

| Molecular Weight | Approx. 182.17 g/mol (for this compound) | N/A |

| Appearance | White crystalline powder | [11] |

| Odor | Odorless | [10] |

| Melting Point | 103-105 °C | [7] |

| Solubility | Freely soluble in water | [7] |

| Stability | Stable under normal conditions | [10] |

Handling and Storage

Handling:

-

Ensure adequate ventilation to avoid dust formation.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[7][12]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Store away from strong oxidizing agents.[10]

First Aid Measures

| Exposure | First Aid Measures | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists. | [10] |

| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops or persists. | [10] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | N/A |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms appear. | [10] |

Section 2: Experimental Protocols

This compound is a valuable tool in metabolic research, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to trace metabolic pathways.[13][14][15]

NMR Spectroscopic Analysis of this compound in Solution

This protocol is adapted from a study on the tautomeric composition of D-fructose in D₂O.

Objective: To determine the tautomeric distribution of this compound in an aqueous solution using ¹H NMR spectroscopy.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in deuterium oxide (D₂O).

-

Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for a sufficient period to reach tautomeric equilibrium.

-

NMR Data Acquisition: Acquire ¹H NMR spectra at the desired temperature.

-

Data Analysis: Integrate the signals corresponding to the different tautomers (β-pyranose, β-furanose, α-furanose, and α-pyranose) to determine their relative concentrations.

Enzymatic Assay for D-Fructose Quantification

This protocol can be used to determine the concentration of D-Fructose, and by extension this compound, in a sample.

Principle:

D-Fructose is phosphorylated by hexokinase (HK) to fructose-6-phosphate (F-6-P). Phosphoglucose isomerase (PGI) then converts F-6-P to glucose-6-phosphate (G-6-P). Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G-6-P, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the amount of D-Fructose in the sample.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing buffer, ATP, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.

-

Sample Preparation: Prepare the sample solution containing this compound.

-

Reaction Initiation: Add phosphoglucose isomerase to the reaction mixture to start the conversion of fructose-6-phosphate.

-

Absorbance Measurement: Monitor the change in absorbance at 340 nm until the reaction is complete.

-

Calculation: Calculate the concentration of this compound based on the change in absorbance and the molar extinction coefficient of NADPH.

Section 3: Signaling Pathways and Logical Relationships

The primary metabolic pathway for fructose is fructolysis, which occurs mainly in the liver.[16] this compound is expected to follow the same pathway, with potential differences in reaction rates.

Fructolysis Pathway

The following diagram illustrates the key steps in the fructolysis pathway.

Experimental Workflow for Stable Isotope Tracing

The use of this compound as a tracer in metabolic studies follows a general workflow to track its fate through various metabolic pathways.

Fructose Signaling

While primarily a metabolite, fructose can also act as a signaling molecule. The following diagram depicts a simplified representation of a fructose signaling pathway identified in plants, which may provide a conceptual framework for investigating similar pathways in other organisms.

Section 4: Conclusion

This compound is a valuable research tool with a safety profile that can be effectively managed by following standard laboratory safety procedures for non-hazardous chemical solids. Its primary utility lies in its application as a stable isotope tracer for metabolic research, enabling detailed investigation of fructolysis and related metabolic pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to safely and effectively incorporate this compound into their studies. As with any chemical, it is imperative to consult the most current safety information from the supplier and to conduct a thorough risk assessment before use.

References

- 1. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. bioscientia.de [bioscientia.de]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. uprm.edu [uprm.edu]

- 10. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 11. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 13. The use of stable isotopes in metabolic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Fructolysis - Wikipedia [en.wikipedia.org]

The Deuterium Shift: A Technical Guide to the Historical and Contemporary Use of Deuterium-Labeled Sugars in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has proven to be a powerful tool in the study of biological systems. Deuterium-labeled compounds, particularly sugars, have been instrumental in unraveling complex metabolic pathways, understanding disease states, and accelerating drug discovery and development.[1][2] This technical guide provides an in-depth exploration of the historical context, key experimental methodologies, and quantitative data associated with the use of deuterium-labeled sugars.

The journey of deuterium-labeled sugars in research began in the 1930s with the pioneering work of Rudolf Schoenheimer and David Rittenberg, who first utilized deuterium as a metabolic tracer.[3] However, the initial excitement was tempered by concerns over kinetic isotope effects and the concurrent rise of more easily detectable radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C).[4] It was not until the development of more sensitive analytical techniques, such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS), that the full potential of deuterium labeling could be realized.[4][5] The turn of the 21st century has witnessed a renaissance in the use of deuterium-labeled sugars, largely driven by the advent of Deuterium Metabolic Imaging (DMI), a non-invasive technique for mapping metabolic activity in vivo.[5][6][7]

This guide will delve into the core applications of deuterium-labeled sugars, including metabolic flux analysis, pharmacokinetic studies, and the elucidation of enzymatic mechanisms. We will provide detailed experimental protocols for key techniques, present quantitative data in a clear and comparative format, and visualize complex pathways and workflows to facilitate a deeper understanding of this critical technology.

Data Presentation: Quantitative Insights into Deuterium Labeling

The quantitative data derived from studies using deuterium-labeled sugars are crucial for interpreting metabolic processes. The following tables summarize key parameters such as isotopic enrichment, kinetic isotope effects, and label loss.

| Labeled Sugar | Organism/System | Tissue/Cell Type | Isotopic Enrichment (%) | Analytical Method | Reference |

| [6,6'-²H₂]-glucose | Human | Brain (Gray Matter) | ~1.99 mM (¹H-Glc) | DMI | [8] |

| [6,6'-²H₂]-glucose | Human | Brain (White Matter) | ~1.66 mM (¹H-Glc) | DMI | [8] |

| [6,6'-²H₂]-glucose | Rat | Brain | 74 ± 9 (newly formed plasma glucose) | GC/MS | [9][10] |

| [U-²H₇]glucose | Human | Brain | 1.8 ± 0.3 (HDO signal ratio vs. [6,6'-²H₂]-glucose) | DMI | [11] |

| [U-²H₇]glucose | Human | Brain | 1.7 ± 0.3 (Glx signal ratio vs. [6,6'-²H₂]-glucose) | DMI | [11] |

Table 1: Isotopic Enrichment of Deuterium-Labeled Glucose and its Metabolites in vivo. This table provides examples of the levels of deuterium enrichment observed in different tissues and metabolites following the administration of deuterium-labeled glucose. These values are critical for assessing the sensitivity and feasibility of metabolic studies.

| Substrate | Enzyme/Pathway | Kinetic Isotope Effect (kH/kD) | System | Reference |

| [U-²H₇]glucose | Glycolysis | ~1.1 - 1.3 | Perfused Rat Hearts | [12] |

| d₄-Spore Photoproduct | Spore Photoproduct Lyase | Apparent (DV) KIE ~6, Competitive (DV/K) KIE ~20 | In vitro | [13] |

| Deuterated Substrates | General C-H bond cleavage | 6-10 | Theoretical | [14] |

| NADL (L=H,D) | Glycerol-3-Phosphate Dehydrogenase | 1.5 - 3.1 | In vitro | [15] |

Table 2: Kinetic Isotope Effects (KIEs) in Reactions Involving Deuterium-Labeled Sugars. The kinetic isotope effect, the change in reaction rate upon isotopic substitution, can provide valuable information about reaction mechanisms. A significant KIE indicates that the C-H bond is broken in the rate-determining step of the reaction.

| Labeled Substrate | Metabolite | Label Loss (%) | System | Reference |

| [6,6-²H₂]-glucose | Lactate | 15.7 ± 2.6 | Rat Brain | [16] |

| [6,6-²H₂]-glucose | Glutamate | 37.9 ± 1.1 | Rat Brain | [16] |

| [6,6-²H₂]-glucose | Glutamine | 41.5 ± 5.2 | Rat Brain | [16] |

| [2-²H₃]-acetate | Glutamate | 14.4 ± 3.4 | Rat Brain | [16] |

| [2-²H₃]-acetate | Glutamine | 13.6 ± 2.2 | Rat Brain | [16] |

Table 3: Deuterium Label Loss in Metabolic Pathways. Understanding the extent of deuterium label loss through exchange reactions is essential for accurate metabolic flux analysis. This table quantifies the loss of deuterium from labeled substrates as they are converted to downstream metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium-labeled sugars.

Protocol 1: Synthesis of [6,6'-²H₂]-D-Glucose

This protocol is a generalized representation based on common chemical synthesis methods.

Materials:

-

D-Glucose

-

Deuterium oxide (D₂O)

-

Ruthenium on carbon (Ru/C) catalyst

-

Hydrogen gas (H₂)

-

Anhydrous solvents (e.g., methanol, ethanol)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Dissolution: Dissolve D-glucose in D₂O.

-

Catalytic Exchange: Add the Ru/C catalyst to the solution.

-

Hydrogenation/Deuteration: Place the reaction mixture under a hydrogen atmosphere and stir vigorously at a controlled temperature and pressure. The ruthenium catalyst facilitates the exchange of hydrogen atoms at the C6 position with deuterium from the D₂O solvent.[17]

-

Monitoring: Monitor the reaction progress using NMR spectroscopy to determine the extent of deuteration.

-

Purification: Once the desired level of deuteration is achieved, filter the catalyst and purify the [6,6'-²H₂]-D-glucose from the reaction mixture using techniques such as recrystallization or column chromatography.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.

Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) of Glucose Metabolism

This protocol outlines a typical DMI experiment in a human subject.

Subject Preparation:

-

Subjects should fast overnight prior to the study.

-

Obtain informed consent and ensure all ethical guidelines are followed.

Administration of Labeled Glucose:

-

Administer a solution of [6,6'-²H₂]-D-glucose (typically 0.75 g/kg body weight) orally.[11]

-

Allow a period of 30-45 minutes for the glucose to be absorbed and metabolized before starting the imaging acquisition for steady-state measurements.[7] For dynamic studies, administration can occur within the MRI scanner.[7]

DMI Data Acquisition:

-

Position the subject in a high-field MRI scanner (e.g., 7T).

-

Acquire anatomical reference images (e.g., T1-weighted MRI).

-

Perform a 3D MR Spectroscopic Imaging (MRSI) acquisition using a pulse-acquire sequence with phase-encoding gradients to obtain spatially resolved deuterium spectra.[7]

-

Acquire data over a period of time (e.g., 90 minutes) to observe the dynamic changes in deuterated metabolites.[11]

Data Processing and Analysis:

-

Process the raw MRSI data, including Fourier transformation and phase correction.

-

Perform spectral fitting on the deuterium spectra from each voxel to quantify the signal intensities of deuterated glucose, lactate, and glutamate+glutamine (Glx).[7]

-

Generate metabolic maps by overlaying the quantified metabolite concentrations onto the anatomical images.

Protocol 3: GC/MS-based Metabolic Flux Analysis

This protocol describes the analysis of deuterium-labeled glucose and its metabolites from plasma samples.

Sample Preparation:

-

Collect blood samples at various time points after administration of deuterium-labeled glucose.

-

Separate plasma by centrifugation.

-

Deproteinize the plasma samples.

Derivatization:

-

Derivatize the glucose and other metabolites in the plasma extract to make them volatile for GC analysis. A common method is the preparation of aldonitrile pentaacetate derivatives.[9][10]

GC/MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC/MS).

-

Separate the different metabolites based on their retention times on the GC column.

-

Analyze the mass spectra of the eluting compounds to determine the mass isotopomer distributions, which reveal the extent and position of deuterium labeling.[9][10]

Data Analysis:

-

Correct the raw mass isotopomer data for the natural abundance of isotopes.

-

Use metabolic flux analysis software to fit the isotopic labeling data to a metabolic network model and calculate the fluxes through different pathways.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Glycolysis pathway showing the tracing of deuterium from [6,6'-²H₂]-glucose to lactate.

Caption: TCA cycle entry showing deuterium incorporation from pyruvate into glutamate.

Caption: A simplified experimental workflow for a Deuterium Metabolic Imaging (DMI) study.

Conclusion

The use of deuterium-labeled sugars has evolved from a niche technique in early metabolic research to a cornerstone of modern systems biology and drug development. The historical challenges of detection and concerns over kinetic isotope effects have been largely overcome by technological advancements, paving the way for powerful applications like Deuterium Metabolic Imaging. This guide has provided a comprehensive overview of the historical context, detailed experimental protocols for key applications, and a compilation of essential quantitative data. The visualizations of metabolic pathways and experimental workflows further clarify the intricate processes involved. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices outlined in this guide is essential for harnessing the full potential of deuterium-labeled sugars to advance our understanding of health and disease.

References

- 1. Metabolic imaging with deuterium labeled substrates. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]

- 2. Measurement of proliferation and disappearance of rapid turnover cell populations in human studies using deuterium-labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nottingham.ac.uk [nottingham.ac.uk]

- 7. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]

- 8. Whole‐brain deuterium metabolic imaging via concentric ring trajectory readout enables assessment of regional variations in neuronal glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cds.ismrm.org [cds.ismrm.org]

- 13. Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Metabolic Secrets: The Theoretical Basis and Application of D-Fructose-d2 in Tracer Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is continually evolving, demanding more precise and non-invasive tools to dissect complex biological pathways. In this context, stable isotope tracers have become indispensable. Among these, deuterium-labeled compounds, particularly D-Fructose-d2, are gaining prominence for their unique advantages in in vivo metabolic investigations. This technical guide provides a comprehensive overview of the theoretical underpinnings, experimental considerations, and key applications of this compound in tracer studies, with a focus on Deuterium Metabolic Imaging (DMI).

Core Principles: Why this compound?

The utility of this compound, most commonly in the form of [6,6′-2H2]fructose, as a metabolic tracer stems from several key principles:

-

Low Natural Abundance of Deuterium: Deuterium (2H) has a very low natural abundance (approximately 0.0115%).[1] This results in a minimal background signal, allowing for the sensitive detection of the tracer and its metabolic products.[1]

-

Non-Radioactive and Biocompatible: As a stable isotope, this compound is non-radioactive, making it safe for longitudinal studies in both preclinical models and human subjects.

-

Unique Fructose Metabolism: Unlike glucose, which is utilized by most tissues, fructose is predominantly metabolized in the liver.[2] This organ-specific uptake makes this compound an excellent probe for investigating hepatic metabolism.[1][3] Over 80% of ingested fructose is metabolized by the liver in the first pass.[2]

-

Bypassing Key Glycolytic Regulation: Fructose enters the glycolytic pathway downstream of the major rate-limiting enzyme, phosphofructokinase.[4] This distinct entry point allows for the study of metabolic fluxes that are not subject to the same regulatory controls as glucose metabolism.

-

Advantages in Deuterium Metabolic Imaging (DMI): The short T1 relaxation times of deuterium nuclei enable rapid signal averaging, leading to a higher sensitivity per unit of time for DMI compared to 13C Magnetic Resonance Spectroscopy (MRS).[5] Furthermore, deuterium-labeled compounds are generally more cost-effective than their 13C-labeled counterparts.[5][6]

Key Applications in Metabolic Research

The unique properties of this compound make it a powerful tool for investigating a range of physiological and pathological conditions:

-

Hepatic Metabolism and Disease: Given its primary metabolism in the liver, this compound is extensively used to study hepatic glucose and lipid metabolism. It has shown significant promise in understanding the pathophysiology of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.[3]

-

Cancer Metabolism: Altered metabolism is a hallmark of cancer. This compound can be used to probe the metabolic reprogramming in cancer cells, particularly in liver cancer (hepatocellular carcinoma).[7][8]

-

Cardiac and Neural Disorders: Emerging research suggests that fructose metabolism may play a role in cardiac and neurodegenerative diseases.[9] this compound offers a novel way to investigate these metabolic alterations non-invasively.

Experimental Protocols: A Practical Guide

The successful application of this compound in tracer studies relies on robust experimental design and execution. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Studies with HepG2 Cells

Human hepatoma (HepG2) cells are a widely used model for studying liver metabolism.

Cell Culture and Treatment:

-

HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[7]

-

For metabolic studies, cells are seeded in multi-well plates and grown to a desired confluency (e.g., 80%).[10]

-

The standard medium is then replaced with a medium containing a specific concentration of this compound (e.g., 10 mM [6,6′-2H2]fructose).[7]

-

Cells are incubated for various time points (e.g., 1, 6, 24 hours) to monitor the metabolic fate of the tracer.[10][11]

Sample Collection and Analysis:

-

At each time point, the cell culture medium is collected to analyze extracellular metabolites.[7]

-

Cells are harvested, and intracellular metabolites are extracted using appropriate solvents (e.g., methanol/water).

-

Metabolite analysis is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to identify and quantify the deuterated products.[7]

In Vivo Studies using Deuterium Metabolic Imaging (DMI)

DMI allows for the non-invasive, real-time visualization of this compound metabolism in living organisms.

Animal Preparation and Tracer Administration:

-

Animal models, such as mice, are typically fasted overnight to ensure a baseline metabolic state.

-

This compound is administered either as an intravenous (IV) bolus injection or a slow infusion.[3] The dosage is calculated based on the animal's body weight (e.g., 1.3 g/kg).[9]

Deuterium Metabolic Imaging (DMI) Acquisition:

-

The animal is placed in an MRI scanner equipped for deuterium imaging.

-

Anatomical reference scans (e.g., T2-weighted) are acquired.

-

Dynamic 2H MRSI data is acquired before, during, and after the administration of this compound to track the appearance and conversion of the tracer.[3] A typical DMI acquisition might use a pulse-acquire sequence with phase-encoding gradients.[12]

Data Processing and Analysis:

-

The acquired 2H MRSI data is processed to generate metabolic maps.

-

Spectral fitting is used to quantify the signals from this compound and its downstream metabolites, such as deuterated water (HDO), glucose, and glutamate/glutamine (Glx).[7]

-

The metabolic rates can be calculated from the dynamic changes in the concentrations of these metabolites.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from tracer studies using deuterated fructose.

Table 1: In Vivo Metabolic Rates of [6,6′-2H2]fructose vs. [6,6′-2H2]glucose in Mouse Liver

| Parameter | [6,6′-2H2]fructose | [6,6′-2H2]glucose | Reference |

| Initial Uptake (IV Bolus) | > 2-fold higher | - | [3] |

| Signal Decay (IV Bolus) | 2.5-fold faster | - | [3] |

| Deuterated Water Production | Faster | Slower | [3] |

Table 2: Metabolic Fate of Ingested Fructose in Humans (from Isotopic Tracer Studies)

| Metabolic Fate | Percentage of Ingested Fructose | Time Frame | Conditions | Reference |

| Oxidation | 45.0% ± 10.7% | 3-6 hours | Non-exercising | [5][13] |

| Oxidation | 45.8% ± 7.3% | 2-3 hours | Exercising | [5][13] |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours | - | [5][13] |

| Conversion to Lactate | ~25% | Within a few hours | - | [5][13] |

| Direct Conversion to Plasma Triglycerides | <1% | - | - | [5][13] |

Visualizing the Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows associated with this compound tracer studies.

Conclusion and Future Directions

This compound has emerged as a valuable tracer for probing metabolic pathways in a non-invasive and sensitive manner. Its unique metabolic properties make it particularly well-suited for studying liver metabolism in health and disease. The continued development of DMI techniques, coupled with the use of this compound and other deuterated substrates, holds immense potential for advancing our understanding of metabolic regulation and for the development of novel diagnostic and therapeutic strategies for a wide range of metabolic disorders. Future research will likely focus on the clinical translation of these methods for early disease detection, monitoring treatment response, and personalizing patient care.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [6,6'-2 H2 ] fructose as a deuterium metabolic imaging probe in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cds.ismrm.org [cds.ismrm.org]

- 10. Temporal metabolomic responses of cultured HepG2 liver cells to high fructose and high glucose exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Effects of Fructose and Glucose on Lipogenic Gene Expression and Intermediary Metabolism in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medicine.yale.edu [medicine.yale.edu]

- 13. Gallic acid impairs fructose-driven de novo lipogenesis and ameliorates hepatic steatosis via AMPK-dependent suppression of SREBP-1/ACC/FASN cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using D-Fructose-d2 in Metabolomics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose-d2 is a stable isotope-labeled form of fructose where two hydrogen atoms have been replaced by deuterium. This non-radioactive tracer is an invaluable tool in metabolomics for elucidating the intricate pathways of fructose metabolism. Its use allows for the precise tracking of fructose-derived carbons through various metabolic routes, providing quantitative insights into metabolic fluxes and pathway activities. These studies are critical for understanding the role of fructose in health and in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

Applications of this compound in Metabolomics

The primary applications of this compound in metabolomics include:

-

Metabolic Flux Analysis (MFA): this compound is used to quantify the rates (fluxes) of metabolic pathways. By measuring the incorporation of deuterium into downstream metabolites, researchers can model and determine the velocity of specific biochemical reactions.[1][2] This is crucial for understanding how cells utilize fructose for energy production, biosynthesis, and storage under various physiological and pathological conditions.

-

Tracing the Metabolic Fate of Fructose: Stable isotope tracing with this compound allows for the qualitative and quantitative determination of how fructose is converted into other metabolites. Key metabolic fates that can be traced include its conversion to glucose, lactate, glycogen, and fatty acids.[3][4][5] These studies have been instrumental in understanding the distinct metabolic handling of fructose compared to glucose.

-

Internal Standard for Quantification: In mass spectrometry-based metabolomics, deuterated compounds like this compound can serve as ideal internal standards for the accurate quantification of their unlabeled counterparts.[2] The co-elution and similar ionization efficiency of the labeled and unlabeled forms allow for correction of variations in sample preparation and instrument response.

Key Metabolic and Signaling Pathways

Fructose metabolism primarily occurs in the liver and involves several key pathways:

-

Fructolysis: Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate (F1P) by ketohexokinase (KHK).[3] F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P).

-

Glycolysis and Gluconeogenesis: Both DHAP and G3P, the products of fructolysis, are intermediates of glycolysis and can be further metabolized to pyruvate or used for gluconeogenesis to produce glucose.[3]

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from fructose metabolism can enter the TCA cycle for energy production (ATP synthesis).

-

De Novo Lipogenesis (DNL): The rapid and unregulated influx of fructose-derived carbons into the glycolytic pathway can lead to an excess of acetyl-CoA, the primary substrate for DNL. This can result in increased synthesis of fatty acids and triglycerides, contributing to hepatic steatosis.

-

Signaling Pathway Activation: Fructose metabolism activates key transcription factors, notably the Carbohydrate-Responsive Element-Binding Protein (ChREBP).[6][7] ChREBP, in turn, upregulates the expression of genes involved in fructolysis, glycolysis, and lipogenesis, creating a feed-forward loop that promotes fat storage.[3]

Metabolic fate of this compound in hepatocytes.

Experimental Workflow

A typical metabolomics study using this compound involves several key stages, from sample preparation to data analysis. The following diagram outlines a general workflow for an in vitro cell culture experiment.

General experimental workflow for a this compound tracer study.

Quantitative Data Summary

The following tables summarize quantitative data from human isotopic tracer studies on fructose metabolism. These values represent the metabolic fate of an oral fructose load over several hours.

Table 1: Oxidation Rate of Ingested Fructose

| Condition | Mean Oxidation Rate (% of ingested dose) | Study Duration (hours) |

| Non-exercising subjects | 45.0 ± 10.7 | 3 - 6 |

| Exercising subjects | 45.8 ± 7.3 | 2 - 3 |

| Fructose co-ingested with glucose (exercising) | 66.0 ± 8.2 | 2 - 3 |

| Data adapted from Sun and Empie (2012).[4][5] |

Table 2: Conversion of Ingested Fructose to Other Metabolites

| Metabolic Fate | Mean Conversion Rate (% of ingested dose) | Study Duration (hours) |

| Conversion to Glucose | 41.0 ± 10.5 | 3 - 6 |

| Conversion to Lactate | ~25% | < 6 |

| Direct Conversion to Plasma Triglycerides | < 1% | < 6 |

| Data adapted from Sun and Empie (2012).[4][5] |

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with this compound

This protocol is designed for adherent cells, such as HepG2 human hepatoma cells.

Materials:

-

Cell culture medium (e.g., DMEM)

-

This compound

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Liquid nitrogen or ice-cold methanol

Procedure:

-

Culture cells to the desired confluency (typically 70-80%) in standard glucose-containing medium.

-

Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration (e.g., 5-10 mM).

-

Aspirate the standard culture medium from the cells.

-

Wash the cells twice with pre-warmed PBS to remove any residual glucose.

-

Add the this compound labeling medium to the cells and incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

-

To quench metabolism, rapidly aspirate the labeling medium and immediately add liquid nitrogen to cover the cell monolayer.[8] Alternatively, wash the cells with ice-cold PBS and then add ice-cold methanol.[8]

Protocol 2: Metabolite Extraction

This protocol is for the extraction of polar metabolites from quenched cell cultures.

Materials:

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 13,000 x g at 4°C

Procedure:

-

After quenching, add 1 mL of ice-cold 80% methanol to each plate of cells.

-

Use a cell scraper to scrape the cells into the methanol solution.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex the tubes for 30 seconds.

-

Incubate on ice for 15 minutes to allow for protein precipitation.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

Protocol 3: Analysis by Mass Spectrometry

A. LC-MS/MS Method (for underivatized polar metabolites)

This method is suitable for the analysis of this compound and its phosphorylated derivatives, as well as other polar metabolites.

Instrumentation and Columns:

-

UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Asahipak NH2P-50).[2]

Mobile Phases:

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

-

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

-

Inject the sample onto the HILIC column.

-

Elute metabolites using a gradient of decreasing Mobile Phase B (e.g., starting at 85% B, holding for 1-2 minutes, then decreasing to 20% B over 10-15 minutes).

-

Operate the mass spectrometer in negative ion mode for the detection of fructose and its phosphorylated intermediates.

-

Use Multiple Reaction Monitoring (MRM) or full scan MS/MS to detect and quantify the deuterated metabolites.

B. GC-MS Method (for derivatized volatile metabolites)

This method is suitable for analyzing non-volatile metabolites like sugars and organic acids after derivatization to make them volatile.

Derivatization Procedure:

-

To the dried metabolite extract, add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

-

Incubate at 30°C for 90 minutes with shaking.

-

Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

-

Incubate at 37°C for 30 minutes.[9]

-

Transfer the derivatized sample to a GC-MS vial.

Instrumentation and Conditions:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).

-

DB-5 or similar capillary column.[10]

GC Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp to 325°C at 10°C/minute.

-

Hold at 325°C for 10 minutes.[9]

MS Conditions:

-

Electron ionization (EI) at 70 eV.

-

Scan range: m/z 50-600.

-

Ion source temperature: 230°C.[11]

Data Analysis

-

Peak Integration and Isotopologue Distribution: Process the raw MS data to identify and integrate the peaks corresponding to the deuterated and non-deuterated forms of each metabolite. Determine the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Correction for Natural Isotope Abundance: Correct the measured MIDs for the natural abundance of heavy isotopes (e.g., 13C, 15N).

-

Metabolic Flux Calculation: Use the corrected MIDs as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the fluxes through the metabolic network. This involves fitting the experimental labeling data to a metabolic model.

By following these protocols and application notes, researchers can effectively utilize this compound to gain a deeper understanding of fructose metabolism and its implications in health and disease.

References

- 1. aua.gr [aua.gr]

- 2. researchgate.net [researchgate.net]

- 3. JCI - Fructose metabolism and metabolic disease [jci.org]

- 4. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]

- 6. clinicianresources.bcm.edu [clinicianresources.bcm.edu]

- 7. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of D-Fructose-d2 Metabolites by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rising prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes has intensified the need for advanced analytical methods to study nutrient metabolism.[1][2] Fructose, in particular, has been implicated as a key dietary component contributing to these conditions due to its unique metabolic pathways primarily within the liver, which bypass key regulatory steps of glycolysis.[3][4][5] Stable isotope tracers, such as deuterium-labeled D-Fructose (D-Fructose-d2), are invaluable tools for elucidating the fate of fructose carbons in vivo. This application note provides a detailed protocol for the quantification of this compound and its key downstream metabolites in biological matrices using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). The method offers high sensitivity and specificity, enabling precise tracking of fructose-derived carbons through central metabolic pathways.

Metabolic Pathway of this compound

Unlike glucose, fructose is primarily metabolized in the liver, kidneys, and small intestine by a distinct set of enzymes.[6][7] Upon entering the cell, this compound is phosphorylated by fructokinase (KHK) to Fructose-1-Phosphate-d2. This intermediate is then cleaved by Aldolase B into two triose phosphates: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-d2.[4][8] These three-carbon units can then enter several major metabolic pathways, including glycolysis, gluconeogenesis (to form glucose-d2), and de novo lipogenesis.[2][3] The use of this compound allows for the precise tracing of the fructose backbone into these subsequent metabolic pools.

Caption: Metabolic fate of this compound in hepatocytes.

Experimental Protocols

This section details the complete workflow for sample preparation and LC-MS/MS analysis to quantify this compound and its metabolites.

Overall Experimental Workflow

The process begins with the collection of biological samples, followed by immediate quenching and extraction of metabolites. The resulting extract is then analyzed by LC-MS/MS, and the data is processed for quantification.

Caption: General workflow for metabolite analysis.

Sample Preparation (Plasma)

This protocol is optimized for the extraction of polar metabolites from plasma or serum.

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: In a microcentrifuge tube, aliquot 50 µL of plasma.

-

Internal Standard Addition: Add 5 µL of a pre-prepared internal standard solution (e.g., 100 µM [¹³C₆]-Glucose in water) to each sample.

-

Protein Precipitation: Add 450 µL of ice-cold extraction solution (80% methanol, 20% water).[9] This high proportion of organic solvent effectively precipitates proteins while keeping polar metabolites in solution.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis, avoiding the protein pellet.

-

Drying (Optional): For concentrating the sample, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of analysis solvent (e.g., 75% acetonitrile/25% water).

-

Injection: Inject the final extract into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic separation of sugar isomers is critical and is best achieved using a HILIC column.[10] Mass spectrometry is performed in negative ion mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| LC System | UPLC/HPLC system |